
2,4-Dinitrophenyl pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dinitrophenyl pyridine-2-carboxylate is an organic compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of two nitro groups attached to a phenyl ring and a pyridine ring substituted with a carboxylate group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the following steps :
Nitration: Benzylpyridine is nitrated using a mixture of sulfuric acid and fuming nitric acid at low temperatures (below 10°C) to form 2,4-dinitrobenzylpyridine.
Carboxylation: The nitrated product is then treated with a carboxylating agent under controlled conditions to introduce the carboxylate group, resulting in the formation of 2,4-Dinitrophenyl pyridine-2-carboxylate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for temperature and reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2,4-Dinitrophenyl pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 2,4-diaminophenyl pyridine-2-carboxylate.
Substitution: Formation of substituted phenyl pyridine-2-carboxylate derivatives.
科学研究应用
2,4-Dinitrophenyl pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,4-Dinitrophenyl pyridine-2-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it can act as a protonophore, disrupting proton gradients across membranes and affecting cellular energy production . This property makes it useful in studies of oxidative phosphorylation and metabolic processes.
相似化合物的比较
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.
Uniqueness
2,4-Dinitrophenyl pyridine-2-carboxylate is unique due to the presence of both nitro and carboxylate groups on the same molecule, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
属性
CAS 编号 |
76519-50-1 |
|---|---|
分子式 |
C12H7N3O6 |
分子量 |
289.20 g/mol |
IUPAC 名称 |
(2,4-dinitrophenyl) pyridine-2-carboxylate |
InChI |
InChI=1S/C12H7N3O6/c16-12(9-3-1-2-6-13-9)21-11-5-4-8(14(17)18)7-10(11)15(19)20/h1-7H |
InChI 键 |
KJQKPZGFIAMUFP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



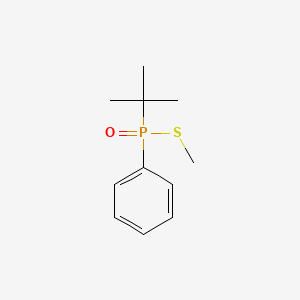
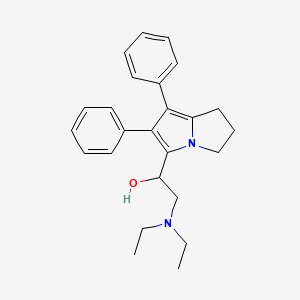
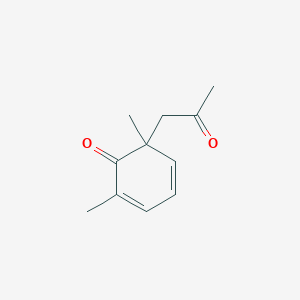
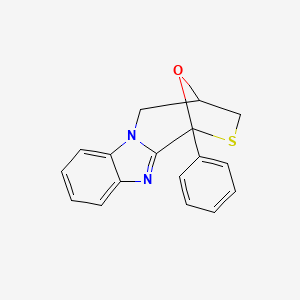
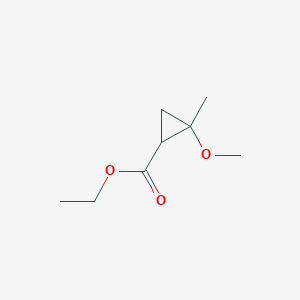
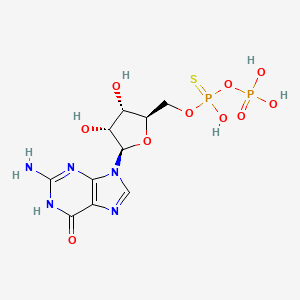
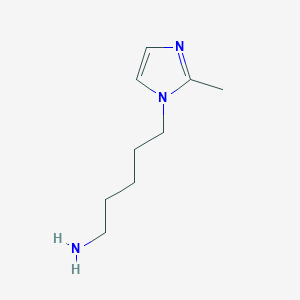

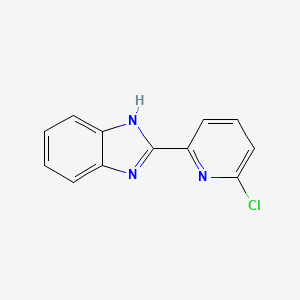
![N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14453278.png)


![3,18-Dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[12.11.0.02,11.04,9.015,24.017,22]pentacosa-1(14),2,4(9),10,12,15(24),17(22),18,20-nonaene-5,16,23-trione](/img/structure/B14453286.png)
